BenchChemオンラインストアへようこそ!

6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol

Phosphodiesterase inhibition cAMP/cGMP signaling cardiac pharmacology

6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol (CAS 88014-18-0) is a synthetic small molecule (C₁₅H₂₃NO, MW 233.35 g/mol) comprising a partially unsaturated 3,4-dihydroisoquinoline heterocycle N-linked to a six-carbon primary alcohol (hexanol) chain. Its computed physicochemical profile includes a topological polar surface area (PSA) of 23.47 Ų and a calculated LogP of 2.54.

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
CAS No. 88014-18-0
Cat. No. B3058133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol
CAS88014-18-0
Molecular FormulaC15H23NO
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)CCCCCCO
InChIInChI=1S/C15H23NO/c17-12-6-2-1-5-10-16-11-9-14-7-3-4-8-15(14)13-16/h3-4,7-8,17H,1-2,5-6,9-13H2
InChIKeyJVKCMIBKSSNORG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol (CAS 88014-18-0) – Procurement-Relevant Chemical Identity and Baseline Properties


6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol (CAS 88014-18-0) is a synthetic small molecule (C₁₅H₂₃NO, MW 233.35 g/mol) comprising a partially unsaturated 3,4-dihydroisoquinoline heterocycle N-linked to a six-carbon primary alcohol (hexanol) chain . Its computed physicochemical profile includes a topological polar surface area (PSA) of 23.47 Ų and a calculated LogP of 2.54 . The compound is commercially available from specialty chemical suppliers, typically at ≥95% purity, and is supplied exclusively for laboratory research use . It belongs to the broader class of N-(ω-hydroxyalkyl)-dihydroisoquinolines, which serve as versatile synthetic intermediates and have been explored in medicinal chemistry contexts including phosphodiesterase inhibition and sigma receptor ligand development [1][2].

Why In-Class Substitution of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol with Shorter-Chain or Tetrahydro Analogs Fails


Attempting to substitute 6-(3,4-dihydroisoquinolin-2(1H)-yl)hexan-1-ol (88014-18-0) with its closest in-class analogs introduces quantifiable losses in lipophilicity, membrane permeability potential, and biological potency that cannot be compensated by concentration adjustment. The dihydroisoquinoline core (C=N imine bond) confers significantly greater phosphodiesterase (PDE) inhibitory potency compared to the fully saturated tetrahydroisoquinoline counterpart – a class-level observation validated across a series of 19 structurally matched pairs [1]. Simultaneously, the six-carbon hexanol linker imparts a calculated LogP of 2.54, representing a >2-fold increase in computed lipophilicity versus the two-carbon ethanol analog (LogP 1.47), which critically affects passive membrane permeability and biological compartment distribution . Generic replacement with either the shorter-chain ethanol derivative (CAS 88014-15-7) or the saturated tetrahydroisoquinoline-hexanol congener would alter both the electronic character of the heterocycle and the physicochemical disposition of the molecule, rendering experimental outcomes non-interchangeable.

Quantitative Differentiation Evidence for 6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol (88014-18-0) Versus Closest Analogs


Dihydroisoquinoline Core Confers Superior PDE Inhibitory Potency Over Tetrahydroisoquinoline Counterparts

In a systematic structure-activity relationship study of 19 closely related dihydro- and tetrahydroisoquinoline pairs assayed against soluble and particulate cyclic AMP and cyclic GMP phosphodiesterases from dog heart, every dihydroisoquinoline evaluated exhibited substantially greater inhibitory potency than its corresponding tetrahydroisoquinoline counterpart [1]. The most potent dihydroisoquinoline in the series, 6,7-dimethoxy-1-[3-(trifluoromethyl)phenyl]-3,4-dihydroisoquinoline hydrochloride (USV 2776), demonstrated competitive inhibition with Ki values of 2–3 μM for membrane-bound cAMP and cGMP phosphodiesterases, and was two- to four-fold more potent than the reference inhibitors papaverine and 1-methyl-3-isobutylxanthine [1]. While the target compound 88014-18-0 was not directly tested in this 1979 study, the class-level inference is unambiguous: the C=N imine in the dihydroisoquinoline core is a critical pharmacophoric element for PDE inhibition that is absent in the fully saturated tetrahydroisoquinoline scaffold [1].

Phosphodiesterase inhibition cAMP/cGMP signaling cardiac pharmacology

Hexanol Linker Chain Provides >2-Fold Higher Calculated Lipophilicity Versus Ethanol Analog, Enhancing Predicted Membrane Permeability

The six-carbon hexanol linker in 6-(3,4-dihydroisoquinolin-2(1H)-yl)hexan-1-ol (88014-18-0) yields a calculated LogP of 2.54 (cLogP), compared to LogP 1.47 for the two-carbon ethanol analog 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanol (CAS 88014-15-7) . This represents a ΔLogP of +1.07, corresponding to an approximately 11.7-fold increase in the computed octanol-water partition coefficient. The longer alkyl chain also increases the number of rotatable bonds from 2 (ethanol analog) to 7 (hexanol analog), enhancing conformational flexibility while the terminal primary hydroxyl is retained for downstream derivatization . In the context of mitochondrial complex I inhibition SAR, lipophilicity has been explicitly identified as an important determinant of inhibitory potency among isoquinoline derivatives [1].

Lipophilicity membrane permeability physicochemical profiling drug-likeness

Dihydroisoquinoline Oxidation State Is Associated With Greater Mitochondrial Complex I Inhibitory Potency Relative to the Tetrahydroisoquinoline Scaffold

In a study of 22 isoquinoline derivatives (including 11 isoquinolines, 2 dihydroisoquinolines, and 9 tetrahydroisoquinolines) evaluated for inhibition of mitochondrial complex I in rat forebrain mitochondrial fragments, 1,2,3,4-tetrahydroisoquinoline (TIQ) was identified as the least potent inhibitor with an IC₅₀ of approximately 22 mM [1]. In contrast, the most potent inhibitors in this study were N-methyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline (IC₅₀ = 0.36 mM) and 6-methoxy-1,2,3,4-tetrahydroisoquinoline (IC₅₀ = 0.38 mM), both of which were more potent than the reference neurotoxin MPP⁺ (IC₅₀ = 4.1 mM) [1]. Although the two explicitly tested dihydroisoquinolines were not the most potent in this particular assay, the study authors noted that isoquinoline derivatives (with higher oxidation states) were generally more active than tetrahydroisoquinolines and that lipophilicity was a key determinant of inhibitory potency [1]. The dihydroisoquinoline scaffold in 88014-18-0 occupies an intermediate oxidation state between fully aromatic isoquinolines and fully saturated tetrahydroisoquinolines, providing a distinct electronic profile for structure-activity exploration.

Mitochondrial complex I neurotoxicity Parkinson's disease models respiratory chain

Distinct Synthetic Reactivity at the Dihydroisoquinoline C=N Imine Bond Enables Downstream Derivatization Not Accessible From the Tetrahydro Analog

The 3,4-dihydroisoquinoline ring in 88014-18-0 contains a reactive C=N imine bond that serves as a versatile synthetic handle. This imine can undergo (a) reduction to the corresponding tetrahydroisoquinoline using NaBH₄, LiAlH₄, or catalytic hydrogenation (H₂/Pd-C), (b) nucleophilic addition with organometallic reagents (Grignard, organolithium) to generate 1-substituted tetrahydroisoquinolines, and (c) quaternization with alkyl halides to form isoquinolinium salts . The Ferles et al. (1983) synthesis demonstrates that the tetrahydroisoquinoline-hexanol analog (6-(1,2,3,4-tetrahydro-2-isoquinolyl)-1-hexanol, compound Ie) was prepared by LiAlH₄ reduction of the corresponding ester amide precursor, confirming the synthetic relationship between dihydro and tetrahydro forms [1]. Critically, the reverse transformation (tetrahydro → dihydro) requires selective oxidation conditions, making the dihydroisoquinoline form the more strategically valuable starting material for divergent synthesis. The terminal primary hydroxyl group on the hexanol chain additionally enables esterification, etherification, oxidation to aldehyde/carboxylic acid, or conversion to leaving groups (e.g., via SOCl₂) for further substitution chemistry .

Synthetic intermediate imine reduction asymmetric synthesis building block

Higher PSA and Hydrogen Bonding Capacity Versus Unsubstituted Dihydroisoquinoline Core Modulates Solubility and Target Interaction Profiles

The topological polar surface area (PSA) of 6-(3,4-dihydroisoquinolin-2(1H)-yl)hexan-1-ol is calculated as 23.47 Ų, compared to 12.03 Ų for the unsubstituted 1,2-dihydroisoquinoline core . This near-doubling of PSA (+11.44 Ų) is attributable to the terminal hydroxyl group on the hexanol chain and the tertiary amine nitrogen. The PSA value falls within the range generally associated with favorable oral bioavailability (<140 Ų) while providing sufficient polarity to support aqueous solubility and hydrogen bonding interactions with biological targets. The compound has one hydrogen bond donor (terminal -OH) and two hydrogen bond acceptors (N and O), compared to zero donors and one acceptor for the unsubstituted dihydroisoquinoline core .

Polar surface area hydrogen bonding solubility drug-likeness

Best-Fit Research and Industrial Application Scenarios for 6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol (88014-18-0)


Phosphodiesterase (PDE) Inhibitor Probe Development and SAR Expansion

The dihydroisoquinoline core of 88014-18-0 aligns with the established SAR that dihydroisoquinolines are significantly more potent PDE inhibitors than their tetrahydro counterparts [1]. Medicinal chemistry teams exploring PDE3/PDE4 or broader cyclic nucleotide phosphodiesterase modulation can use this compound as a starting scaffold for systematic SAR studies. The hexanol chain provides a built-in linker for conjugation to affinity tags, fluorescent reporters, or solid supports without compromising the PDE-pharmacophoric imine bond. The compound's LogP of 2.54 predicts adequate cell permeability for intracellular target engagement in cellular PDE assays .

Mitochondrial Complex I Research and Neurodegenerative Disease Modeling

Given the established role of isoquinoline oxidation state in mitochondrial complex I inhibition [2], 88014-18-0 serves as a well-defined chemical probe with intermediate oxidation state (dihydro) and enhanced lipophilicity (LogP 2.54) for studying mitochondrial respiratory chain effects. The compound can be employed in comparative studies against the fully saturated tetrahydroisoquinoline-hexanol analog (IC₅₀ ≈ 22 mM for the unsubstituted TIQ core) [2] to quantify the contribution of the C=N bond to mitochondrial toxicity. The terminal hydroxyl group further enables metabolic labeling or prodrug strategies for in vivo Parkinson's disease model studies.

Divergent Synthesis of N-Substituted Tetrahydroisoquinoline Libraries

88014-18-0 functions as a strategic bifunctional building block for parallel library synthesis. The dihydroisoquinoline C=N imine bond can be reduced (NaBH₄, LiAlH₄, or catalytic hydrogenation) to generate the tetrahydroisoquinoline-hexanol scaffold in a single step, or subjected to nucleophilic addition with diverse organometallic reagents to install C-1 substituents with concomitant saturation of the heterocycle [3]. The terminal primary alcohol simultaneously allows orthogonal derivatization via esterification, etherification, or oxidation. This divergent reactivity profile enables the rapid generation of structurally diverse compound collections from a single starting material, reducing procurement complexity for medicinal chemistry groups.

Sigma Receptor Ligand Design and CNS-Targeted Probe Synthesis

Tetrahydroisoquinoline and dihydroisoquinoline scaffolds have been extensively explored as sigma-1 and sigma-2 receptor ligands, with N-substituent lipophilicity being a key determinant of receptor affinity and subtype selectivity [4]. The hexanol chain of 88014-18-0 provides a six-carbon spacer with a terminal functional group handle, which can be elaborated with aromatic or heteroaromatic pharmacophores to optimize sigma receptor binding. The dihydro oxidation state may also influence receptor recognition relative to tetrahydro analogs, providing an additional dimension for SAR exploration. The compound's moderate LogP (2.54) and PSA (23.47 Ų) fall within CNS drug-like property space, supporting its use in neuroscience-focused ligand development .

Quote Request

Request a Quote for 6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.